molecular formula C13H15NO B1602414 3-Amino-3-naphthalen-2-yl-propan-1-ol CAS No. 683220-51-1

3-Amino-3-naphthalen-2-yl-propan-1-ol

Cat. No.: B1602414
CAS No.: 683220-51-1
M. Wt: 201.26 g/mol
InChI Key: KCFXGMLFKOPOPM-UHFFFAOYSA-N
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Description

3-Amino-3-naphthalen-2-yl-propan-1-ol is a chiral amino alcohol featuring a naphthalene ring substituted at the 2-position and a hydroxyl group on the propanol backbone.

Properties

CAS No.

683220-51-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-amino-3-naphthalen-2-ylpropan-1-ol

InChI

InChI=1S/C13H15NO/c14-13(7-8-15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2

InChI Key

KCFXGMLFKOPOPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCO)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities, differing in aromatic systems, amino group substitutions, or hydroxyl positions:

Compound Name Aromatic Substituent Amino Group Hydroxyl Position Molecular Formula Molecular Weight CAS Number (if available) Key References
3-Amino-3-naphthalen-2-yl-propan-1-ol Naphthalen-2-yl Primary (-NH₂) 1 C₁₃H₁₅NO 201.27 Not provided -
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophen-2-yl Secondary (-NHCH₃) 1 C₈H₁₃NOS 171.26 Not provided
(S)-2-Amino-3-phenylpropan-1-ol Phenyl Primary (-NH₂) 1 C₉H₁₃NO 151.21 3182-95-4
1-(Diethylamino)-3-phenoxypropan-2-ol Phenoxy Tertiary (-N(C₂H₅)₂) 2 C₁₃H₂₁NO₂ 223.31 15288-08-1
3-Aminopropan-1-ol None Primary (-NH₂) 1 C₃H₉NO 75.11 156-87-6
Key Observations:
  • Amino Group: Tertiary amines (e.g., diethylamino in ) exhibit reduced hydrogen-bonding capacity compared to primary amines, affecting solubility and bioavailability.
  • Hydroxyl Position : Proximal hydroxyl groups (position 1 vs. 2) may alter stereochemical interactions in catalysis or chiral resolution processes.

Physicochemical Properties

  • 3-Aminopropan-1-ol (Baseline Compound): Boiling point: 187°C; Water solubility: 100 g/100 mL (25°C) . Simpler structure correlates with higher solubility and lower molecular weight compared to naphthalene derivatives.
  • Naphthalene Derivatives : Expected higher logP values due to aromaticity, suggesting lower aqueous solubility but enhanced membrane permeability.
  • Thermal Stability: Tertiary amino alcohols (e.g., ) may exhibit higher stability under acidic conditions compared to primary amines.

Preparation Methods

Synthesis of Aryl Vinyl Ketones

The starting vinyl ketones are synthesized from aryl aldehydes via:

  • Addition of vinyl Grignard reagents to aryl aldehydes to form vinyl alcohol intermediates.
  • Oxidation of these vinyl alcohols using tert-butyl hydroperoxide (TBHP) and chromium(III) oxide catalyst to yield α,β-unsaturated ketones (aryl vinyl ketones).

Michael Addition of Amines

  • Disubstituted amines are reacted with aryl vinyl ketones in the presence of stoichiometric lithium perchlorate (LiClO4) under solvent-free conditions.
  • This step yields β-amino ketone intermediates in high yields.

Reduction to β-Amino Alcohols

  • The β-amino ketones are directly reduced using sodium borohydride (NaBH4) without purification to prevent decomposition.
  • This reduction produces the desired β-amino alcohols, including 3-amino-3-naphthalen-2-yl-propan-1-ol, in good yields.

Method B: Michael Addition to Acrolein and Grignard Addition

  • Secondary amines undergo Michael addition to acrolein catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), forming β-amino aldehydes.
  • These aldehydes are then reacted in situ with vinyl Grignard reagents to afford γ-amino alcohols.
  • This method is faster and requires fewer purification steps than Method A but is less effective with primary amines.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Vinyl alcohol formation Vinyl Grignard + aryl aldehyde High Intermediate for oxidation
Oxidation to vinyl ketone TBHP, Cr(III) oxide catalyst, DCM High Produces α,β-unsaturated ketone
Michael addition (Method A) Disubstituted amines + vinyl ketone + LiClO4 (solid), solvent-free High β-amino ketone intermediate
Reduction to β-amino alcohol NaBH4, direct reduction without purification Good Avoids decomposition of β-amino ketone
Michael addition (Method B) Secondary amines + acrolein + DBU Good β-amino aldehyde intermediate
Grignard addition (Method B) β-amino aldehyde + vinyl Grignard reagent Good Yields γ-amino alcohol, fewer steps than Method A

Research Findings and Structure-Activity Relationships (SAR)

Research from medicinal chemistry laboratories has shown:

  • The linker length between the amino and hydroxyl groups is critical; altering this by one methylene unit significantly reduces inhibitory activity on γ-secretase and affects Notch-sparing properties.
  • The free hydroxyl group is essential for activity; methylation reduces potency.
  • The naphthyl ring is important for maintaining biological activity and selectivity.
  • Substitutions on the amino group and aromatic rings affect activity and selectivity profiles.

Representative Data Tables from Research

Table 1: Influence of Linker Length and Hydroxyl Modification on γ-Secretase Inhibition

Entry Structural Modification Aβ40 Inhibition (%) Notch 1 Processing Effect
1 Parent compound (this compound) 81 No change
2 Shortened linker by one methylene 0 Inhibition
3 Lengthened linker by one methylene 18 Inhibition
4 Hydroxyl methylated 51 No change

Table 2: Effect of Aromatic Substitutions on Activity

Entry Aromatic Substitution (R1) Synthesis Method Aβ40 Inhibition (%) Notch 1 Processing Effect
1 Naphthyl (parent) A/B 81 No change
5 Various mono-aryl groups A 46 No change
12-17 Substituted mono-aryl groups A/B 10-72 Inhibition

Table 3: Amino Group Substituent Effects

Entry R2 (Amine Substituent) R3 (Amine Substituent) Aβ40 Inhibition (%) Notch 1 Processing Effect
1 Isopropyl Benzyl 81 No change
18 Methyl Benzyl 15 No change
24 Isopropyl Phenyl 68 Inhibition

Q & A

Q. Reagent table :

Reaction TypeReagents/ConditionsMajor Product
BrominationNBS, CCl₄, 80°C3-Amino-3-(3-bromo-naphthalen-2-yl)-propan-1-ol
Reductive aminationNaBH₃CN, MeOH, rtTertiary amine derivatives

How to design stability studies for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via HPLC-MS.
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light sensitivity : Assess photodegradation under UV-Vis light (λ = 254–365 nm) using quartz cuvettes .

Data contradiction note : Conflicting reports on stability in acidic media may arise from residual palladium catalysts in synthesized batches .

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